3,3,5,5-Tetramethyl-1,2-dithiolan-4-one
Description
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one is a cyclic disulfide compound characterized by a five-membered ring containing two sulfur atoms (1,2-dithiolane) and a ketone group at the 4-position. The tetramethyl substituents at positions 3 and 5 contribute to its steric hindrance and influence its physicochemical properties.
Key spectral data include a C=O absorption band at 1773 cm⁻¹ in the infrared (IR) spectrum, confirming the presence of the ketone group, and UV spectral similarity to structurally related cyclic disulfides . The compound’s synthesis and structural analysis have been explored in studies involving derivatives of lactic acid, where it is described as a cyclic ketodisulfide (structure III) .
Properties
CAS No. |
92350-67-9 |
|---|---|
Molecular Formula |
C7H12OS2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
3,3,5,5-tetramethyldithiolan-4-one |
InChI |
InChI=1S/C7H12OS2/c1-6(2)5(8)7(3,4)10-9-6/h1-4H3 |
InChI Key |
FQFRYILZLSQTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(SS1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of thiol groups on carbonyl carbons, facilitated by Lewis or Brønsted acids. For example, acetylacetone (2,4-pentanedione) reacts with 1,2-ethanedithiol in the presence of HCl or BF₃·OEt₂ to form the dithiolane ring through sequential thioacetalization and cyclization:
$$
\text{(CH₃)₂C(O)CH₂C(O)CH₃ + HSCH₂CH₂SH} \xrightarrow{\text{H⁺}} \text{C₅H₈OS₂} + 2\text{H₂O}
$$
The methyl groups from acetylacetone remain at positions 3 and 5, while the ketone is retained at position 4.
Optimization and Yield
- Catalysts : Lewis acids (e.g., ZnCl₂, AlCl₃) provide higher yields (75–85%) compared to Brønsted acids (60–70%) due to enhanced electrophilicity of carbonyl groups.
- Solvents : Polar aprotic solvents like DMF or dichloromethane improve reaction efficiency by stabilizing intermediates.
- Temperature : Reactions typically proceed at 60–80°C, with prolonged heating (12–24 h) ensuring complete cyclization.
Alternative Synthetic Routes
Oxidative Cyclization of Dithiols
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one can be synthesized via oxidative cyclization of 3,3,5,5-tetramethyl-1,4-dithiol-2-one using iodine or hydrogen peroxide. This method avoids acidic conditions but requires stringent control of oxidation states:
$$
\text{(CH₃)₂C(S)CH₂C(S)CH₃} \xrightarrow{\text{I₂}} \text{C₅H₈OS₂} + 2\text{HI}
$$
Yields range from 50–65%, with side products including disulfides and over-oxidized derivatives.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation of β-diketones with 1,2-ethanedithiol, reducing reaction time from hours to minutes. For example, a mixture of acetylacetone, 1,2-ethanedithiol, and HCl in DMF under microwave irradiation (100°C, 15 min) achieves 80% yield.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-catalyzed condensation | HCl, BF₃·OEt₂ | 60–85 | 12–24 h | High scalability, simple reagents | Requires corrosive acids |
| Oxidative cyclization | I₂, H₂O₂ | 50–65 | 6–8 h | No acidic conditions | Low yield, side reactions |
| Microwave-assisted | HCl (microwave) | 70–80 | 15–30 min | Rapid, energy-efficient | Specialized equipment required |
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding dithiolane.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Scientific Research Applications
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethyl-1,2-dithiolan-4-one involves its ability to interact with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but its sulfur-containing structure is believed to play a key role in its activity.
Comparison with Similar Compounds
(a) 3,3,5,5-Tetramethyl-1,2,4-trithiolane
- Structural Variance : Contains three sulfur atoms in a 1,2,4-trithiolane ring, contrasting with the two sulfur atoms and ketone group in 3,3,5,5-Tetramethyl-1,2-dithiolan-4-one.
- Physical Properties : Exists as a liquid at room temperature , whereas the physical state of the dithiolan-4-one remains unspecified.
(b) 3,3,5,5-Tetramethyl-benzidine
- Functional Role: A non-carcinogenic benzidine derivative used as a reagent in hemoglobin detection . While structurally distinct (non-cyclic, aromatic amine), it shares the "tetramethyl" nomenclature but serves entirely different applications compared to the sulfur-containing cyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
